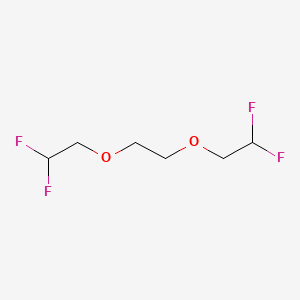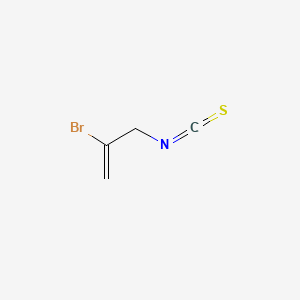
2-Bromoallyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 2-bromo-3-isothiocyanato- is an organic compound with the molecular formula C4H5BrNS It is a derivative of propene, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and isothiocyanate groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propene, 2-bromo-3-isothiocyanato- can be synthesized through several methods. One common approach involves the reaction of 2-bromopropene with thiophosgene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production of 1-Propene, 2-bromo-3-isothiocyanato- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propene, 2-bromo-3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for allylic bromination reactions.
Major Products Formed
Substituted Propene Derivatives: Formed through substitution reactions.
Dihalogenated Products: Formed through addition reactions with halogens.
Scientific Research Applications
1-Propene, 2-bromo-3-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propene, 2-bromo-3-isothiocyanato- involves its reactivity with nucleophiles and electrophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropene: A related compound with a bromine atom at the 2-position of propene.
3-Isothiocyanato-1-propene: A compound with an isothiocyanate group at the 3-position of propene.
Uniqueness
1-Propene, 2-bromo-3-isothiocyanato- is unique due to the presence of both bromine and isothiocyanate groups on the propene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
101670-63-7 |
|---|---|
Molecular Formula |
C4H4BrNS |
Molecular Weight |
178.05 g/mol |
IUPAC Name |
2-bromo-3-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H4BrNS/c1-4(5)2-6-3-7/h1-2H2 |
InChI Key |
OVLGERKAQNKJRX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


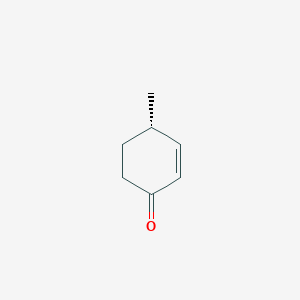
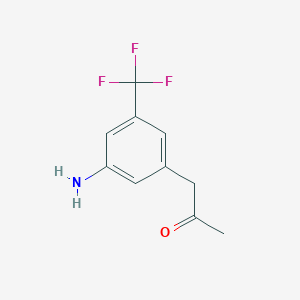
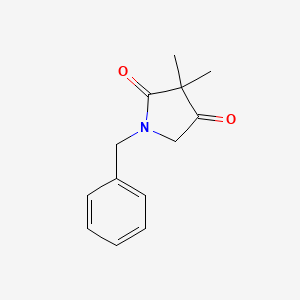
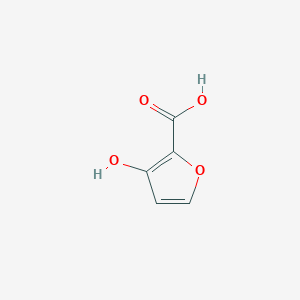
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
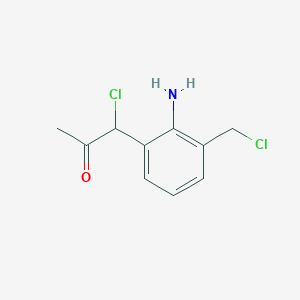
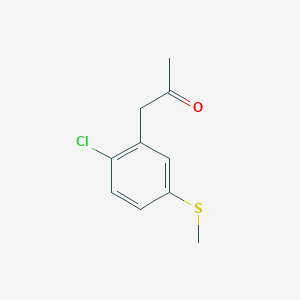
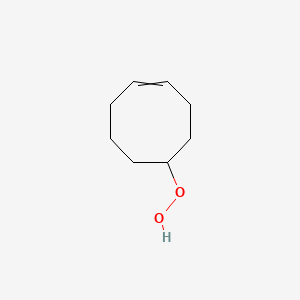
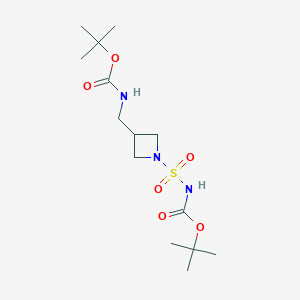

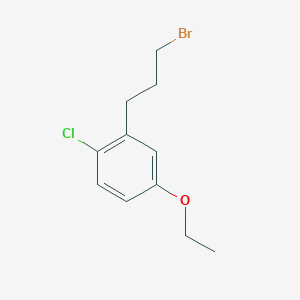
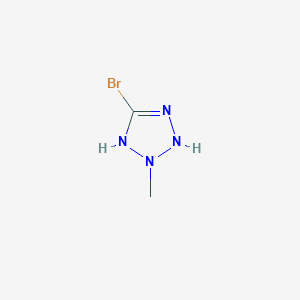
![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
